molecular formula C30H41N5O7S2 B14174508 L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine CAS No. 920009-97-8

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine

Cat. No.: B14174508
CAS No.: 920009-97-8
M. Wt: 647.8 g/mol
InChI Key: PWCFUMSYSVOGPY-QORCZRPOSA-N
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Description

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine is a pentapeptide composed of the amino acids methionine, tyrosine, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition or activation, signal transduction, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • L-Methionyl-L-tyrosyl(1+) residue
  • L-Arginine, L-threonyl-L-tyrosyl-L-phenylalanyl-L-methionyl

Uniqueness

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-methionylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing novel therapeutic agents.

Properties

CAS No.

920009-97-8

Molecular Formula

C30H41N5O7S2

Molecular Weight

647.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C30H41N5O7S2/c1-43-14-12-22(31)27(39)34-24(17-20-8-10-21(36)11-9-20)30(42)35-25(16-19-6-4-3-5-7-19)29(41)33-23(13-15-44-2)28(40)32-18-26(37)38/h3-11,22-25,36H,12-18,31H2,1-2H3,(H,32,40)(H,33,41)(H,34,39)(H,35,42)(H,37,38)/t22-,23-,24-,25-/m0/s1

InChI Key

PWCFUMSYSVOGPY-QORCZRPOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)NCC(=O)O)N

Origin of Product

United States

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